2,5-Diphenylpyrimidine
Overview
Description
2,5-Diphenylpyrimidine is a chemical compound with the molecular weight of 301.17 . It appears as a white to off-white powder or crystals . It is a nucleobase derivative .
Synthesis Analysis
The synthesis of pyrimidine derivatives like this compound has been performed via the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid . Chalcones were synthesized, as starting materials, via the Claisen–Schmidt condensation of an appropriately substituted ketone and an appropriately substituted aldehyde in the presence of aqueous KOH 40% w/v in ethanol .Molecular Structure Analysis
The molecular structure of this compound is more distorted due to the presence of pyrazolyl and phenyl groups in the neighboring positions 4 and 5 of the pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied. For instance, a new synthetic approach to obtaining 2,4,6-trisubstituted pyrimidine involved the initial preparation of chalcone and its subsequent reaction with ammonium acetate and aldehyde . Another study reported an efficient and convenient Biginelli-like reaction one-pot synthesis of a series of 4-aryl-5,6-diphenyl-3,4-dihydropyrimidin-2(1H)-one and 4-aryl-5,6-diphenylpyrimidine derivatives under solvent-free conditions from the reaction of aromatic aldehydes, 1,2-diphenylethanone, urea, guanidine carbonate or acetamidine hydrochloride .Physical and Chemical Properties Analysis
This compound is a white to off-white powder or crystals . It has a melting point of 133.5-135.2 degrees Celsius .Scientific Research Applications
Anti-Inflammatory Applications
Synthesis of Anti-Inflammatory Compounds : A study by Kuvaeva et al. (2022) focused on synthesizing a water-soluble form of a new hydroxypyrimidine derivative, which showed potential as an anti-inflammatory agent. This compound was derived from 5-butyl-6-hydroxy-2,3-diphenylpyrimidin-4(3H)-one, indicating the role of diphenylpyrimidine in developing anti-inflammatory drugs (Kuvaeva et al., 2022).
Novel Pyrimidine Analogues for Anti-Inflammatory Activity : Kumar et al. (2011) synthesized a series of diphenylpyrimidine analogues and evaluated their anti-inflammatory and antimicrobial activities. This highlights the versatility of diphenylpyrimidine derivatives in pharmaceutical research (Kumar et al., 2011).
Inhibitors for Disease Treatment
- BTK Inhibitors for Leukemia Treatment : Liu et al. (2017) reported the design of diphenylpyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. These compounds showed promising results in inhibiting the proliferation of B-cell lymphoma cell lines, suggesting their potential in treating B-cell lymphoblastic leukemia (Liu et al., 2017).
Kinase Inhibition for Cancer Treatment
- EGFR Inhibitors for Drug Resistance : A study by Song et al. (2017) synthesized diphenylpyrimidine derivatives to target the EGFRT790M mutation in cancer. These compounds, particularly compound 10e, showed strong potency against this mutant enzyme, indicating their potential use in overcoming drug resistance in cancer treatment (Song et al., 2017).
Antimalarial Research
- Antimalarial Kinase Inhibitors : Toviwek et al. (2021) prepared N2,N4-diphenylpyrimidine-2,4-diamines and evaluated their anti-malarial activity. This research expanded the understanding of the anti-malarial SAR of this scaffold, offering insights into potential novel treatments for malaria (Toviwek et al., 2021).
Neurodegenerative Disorder Treatment
- Alzheimer's Disease Treatment : Kumar et al. (2018) researched 4,6-diphenylpyrimidine derivatives as inhibitors of monoamine oxidase (MAO) and acetylcholinesterase enzymes for Alzheimer's disease treatment. Their results showed these compounds as selective and potent inhibitors, highlighting the potential of diphenylpyrimidine derivatives in treating neurodegenerative disorders (Kumar et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Research on 2,5-Diphenylpyrimidine and its derivatives is ongoing. For instance, a study has demonstrated that LED-activated, photoredox-mediated, Pd (OAc)2-catalyzed C–H arylation may successfully produce unprecedented mono- and bis-phenyl derivatives of functionality-rich 2,6-diphenylpyrimidine substrates at room temperature . Another study has prepared a series of N2,N4-diphenylpyrimidine-2,4-diamine as potential Kinase-targeted antimalarials .
Properties
IUPAC Name |
2,5-diphenylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-11-17-16(18-12-15)14-9-5-2-6-10-14/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYRZXKTUUUXKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353835 | |
Record name | 2,5-diphenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29134-16-5 | |
Record name | 2,5-diphenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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